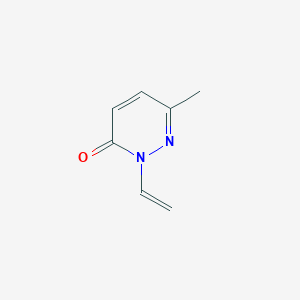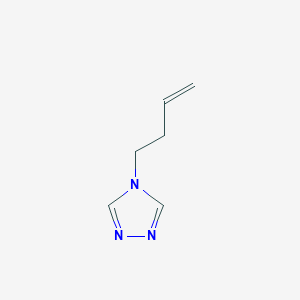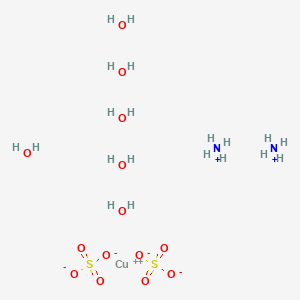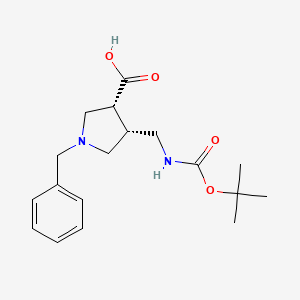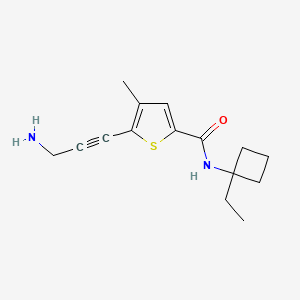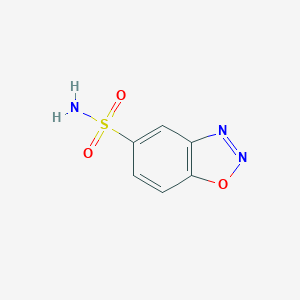
1,2,3-Benzoxadiazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Benzoxadiazole-5-sulfonamide is a heterocyclic compound that contains a benzoxadiazole ring fused with a sulfonamide group. This compound is known for its unique chemical properties and has been widely studied for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzoxadiazole-5-sulfonamide typically involves the reaction of 2-aminophenol with sulfonamide derivatives under specific conditions. One common method includes the use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate the formation of the benzoxadiazole ring . The reaction is usually carried out under reflux conditions with an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Benzoxadiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
1,2,3-Benzoxadiazole-5-sulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2,3-Benzoxadiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can act as an inhibitor of enzymes or receptors, leading to changes in cellular functions. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity .
Comparación Con Compuestos Similares
Similar Compounds
7-Fluoro-2,1,3-benzoxadiazole-4-sulfonamide: Similar structure with a fluorine atom at the 7th position.
4-(Aminosulfonyl)-7-fluorobenzofurazane: Another derivative with a similar sulfonamide group.
Uniqueness
1,2,3-Benzoxadiazole-5-sulfonamide is unique due to its specific arrangement of the benzoxadiazole ring and sulfonamide group, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological molecules makes it a valuable tool in research and industrial applications .
Propiedades
Número CAS |
65072-46-0 |
|---|---|
Fórmula molecular |
C6H5N3O3S |
Peso molecular |
199.19 g/mol |
Nombre IUPAC |
1,2,3-benzoxadiazole-5-sulfonamide |
InChI |
InChI=1S/C6H5N3O3S/c7-13(10,11)4-1-2-6-5(3-4)8-9-12-6/h1-3H,(H2,7,10,11) |
Clave InChI |
DBMGQPQFYZXBGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1S(=O)(=O)N)N=NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one](/img/structure/B13111775.png)

![(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)
![4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13111789.png)
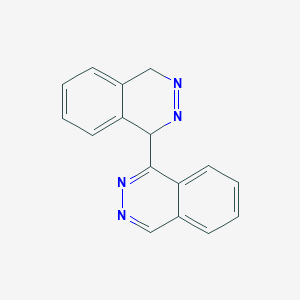


![5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13111803.png)
